Cas no 74039-76-2 (1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol)
![1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol structure](https://www.kuujia.com/scimg/cas/74039-76-2x500.png)
74039-76-2 structure
Product name:1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol Chemical and Physical Properties
Names and Identifiers
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- alpha-Phenoxymethyl-4-(o-tolyl)-1-piperazineethanol
- 74039-76-2
- AQ-360/41714927
- 1-[4-(2-methylphenyl)-1-piperazinyl]-3-phenoxy-2-propanol
- 1-Piperazineethanol, alpha-phenoxymethyl-4-(o-tolyl)-
- 1166-06-9
- 4-(2-Methylphenyl)-alpha-(phenoxymethyl)-1-piperazineethanol
- alpha-Phenoxymethyl-4-tolyl-1-piperazineethanol
- DTXSID90922106
- 1-Piperazineethanol, alpha-phenoxymethyl-4-tolyl-
- 1-[4-(2-methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
- 1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol
-
- Inchi: InChI=1S/C20H26N2O2/c1-17-7-5-6-10-20(17)22-13-11-21(12-14-22)15-18(23)16-24-19-8-3-2-4-9-19/h2-10,18,23H,11-16H2,1H3
- InChI Key: NHTPPZKMXGJGPT-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 326.199428076Da
- Monoisotopic Mass: 326.199428076Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 6
- Complexity: 352
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.9Ų
- XLogP3: 3.3
1-[4-(2-Methylphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol Related Literature
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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